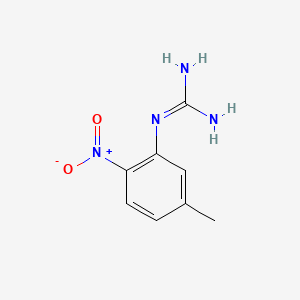
6-Bromo-8-chloro-2-cyclopropylquinoline-4-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-8-chloro-2-cyclopropylquinoline-4-carboxylic Acid: is a quinoline derivative known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of bromine and chlorine atoms at the 6th and 8th positions, respectively, along with a cyclopropyl group at the 2nd position and a carboxylic acid group at the 4th position of the quinoline ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-8-chloro-2-cyclopropylquinoline-4-carboxylic Acid typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a quinoline precursor, followed by the introduction of the cyclopropyl group and the carboxylation at the 4th position. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure consistent quality and efficiency. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production rates and reduce costs.
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromine and chlorine atoms in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The quinoline ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Catalysts: Palladium-based catalysts for coupling reactions.
Major Products:
Substituted Quinoline Derivatives: Formed through nucleophilic substitution.
Oxidized or Reduced Quinoline Compounds: Resulting from oxidation or reduction reactions.
Coupled Products: Formed through Suzuki-Miyaura coupling.
科学的研究の応用
Chemistry:
Building Block: Used as a precursor in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions to facilitate the formation of carbon-carbon bonds.
Biology:
Biological Probes: Utilized in the development of probes for studying biological processes.
Enzyme Inhibitors: Investigated for potential use as enzyme inhibitors in biochemical research.
Medicine:
Drug Development: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry:
Material Science: Used in the synthesis of materials with specific electronic and optical properties.
Agriculture: Investigated for potential use in the development of agrochemicals.
作用機序
The mechanism of action of 6-Bromo-8-chloro-2-cyclopropylquinoline-4-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
類似化合物との比較
6-Bromo-8-chloroquinoline: Lacks the cyclopropyl and carboxylic acid groups.
8-Chloro-2-cyclopropylquinoline: Lacks the bromine and carboxylic acid groups.
6-Bromo-2-cyclopropylquinoline: Lacks the chlorine and carboxylic acid groups.
Uniqueness: 6-Bromo-8-chloro-2-cyclopropylquinoline-4-carboxylic Acid is unique due to the combination of bromine, chlorine, cyclopropyl, and carboxylic acid groups on the quinoline ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C13H9BrClNO2 |
|---|---|
分子量 |
326.57 g/mol |
IUPAC名 |
6-bromo-8-chloro-2-cyclopropylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C13H9BrClNO2/c14-7-3-8-9(13(17)18)5-11(6-1-2-6)16-12(8)10(15)4-7/h3-6H,1-2H2,(H,17,18) |
InChIキー |
DOSYFZOFIMFFBV-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=NC3=C(C=C(C=C3Cl)Br)C(=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Di-tert-butyl ((5-chloro-7-nitrobenzo[d]oxazol-2-yl)methyl)iminodicarbonate](/img/structure/B13704225.png)


![Ethyl 1-[Bis(ethoxycarbonyl)amino]-1H-imidazole-2-carboxylate](/img/structure/B13704233.png)



![13-methylheptacyclo[14.2.1.17,10.02,15.03,14.05,12.06,11]icosa-3,5(12),8,13,17-pentaen-4-amine](/img/structure/B13704289.png)
